molecular formula C6H12ClNO3 B124520 Methyl 4-imino-4-methoxybutanoate hydrochloride CAS No. 52070-12-9

Methyl 4-imino-4-methoxybutanoate hydrochloride

Cat. No. B124520
CAS RN: 52070-12-9
M. Wt: 181.62 g/mol
InChI Key: SJICYMPYOSWMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-imino-4-methoxybutanoate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as L-NIO HCl and is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) plays a crucial role in several physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. Therefore, the inhibition of NOS by L-NIO HCl has been studied extensively for its therapeutic potential in various diseases.

Mechanism of Action

L-NIO HCl inhibits NOS by binding to the active site of the enzyme and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which has several downstream effects, including reduced vasodilation, neurotransmission, and inflammation.
Biochemical and Physiological Effects:
The inhibition of NOS by L-NIO HCl has several biochemical and physiological effects. The reduction in NO production leads to decreased vasodilation, which can result in increased blood pressure. Additionally, the inhibition of NOS can affect neurotransmission, leading to altered cognitive and behavioral responses. Finally, the reduction in NO production can result in decreased inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

L-NIO HCl has several advantages as a research tool. It is a potent and specific inhibitor of NOS, allowing for the selective inhibition of NO production. Additionally, L-NIO HCl has been extensively studied in animal models, providing a wealth of information on its potential therapeutic applications. However, there are also limitations to the use of L-NIO HCl in lab experiments. The inhibition of NOS can have several downstream effects, making it difficult to isolate the specific effects of L-NIO HCl. Additionally, the use of L-NIO HCl in human studies is limited due to its potential side effects, such as increased blood pressure.

Future Directions

There are several future directions for the study of L-NIO HCl. One potential direction is the development of more potent and specific NOS inhibitors. Additionally, the use of L-NIO HCl in combination with other therapies, such as chemotherapy, could enhance its therapeutic potential in cancer treatment. Finally, the study of L-NIO HCl in human trials could provide valuable information on its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, L-NIO HCl is a potent and specific inhibitor of NOS that has potential therapeutic applications in various diseases. The inhibition of NOS by L-NIO HCl has several downstream effects, including reduced vasodilation, neurotransmission, and inflammation. While there are limitations to the use of L-NIO HCl in lab experiments, its potential therapeutic benefits make it an important research tool. Further studies are needed to fully understand the therapeutic potential of L-NIO HCl and to develop more potent and specific NOS inhibitors.

Synthesis Methods

The synthesis of L-NIO HCl involves the reaction of ethyl 4-imino-4-methoxybutanoate with hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for industrial applications.

Scientific Research Applications

L-NIO HCl has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of NOS by L-NIO HCl has been shown to be effective in reducing inflammation, oxidative stress, and tissue damage in animal models of sepsis, arthritis, and ischemia-reperfusion injury. Furthermore, L-NIO HCl has been studied for its potential use in cancer therapy, where it can inhibit angiogenesis and tumor growth.

properties

CAS RN

52070-12-9

Product Name

Methyl 4-imino-4-methoxybutanoate hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl 4-imino-4-methoxybutanoate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-9-5(7)3-4-6(8)10-2;/h7H,3-4H2,1-2H3;1H

InChI Key

SJICYMPYOSWMQQ-UHFFFAOYSA-N

SMILES

COC(=N)CCC(=O)OC.Cl

Canonical SMILES

COC(=N)CCC(=O)OC.Cl

Origin of Product

United States

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